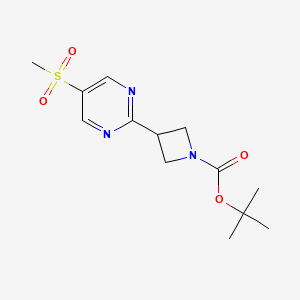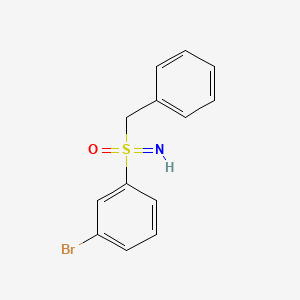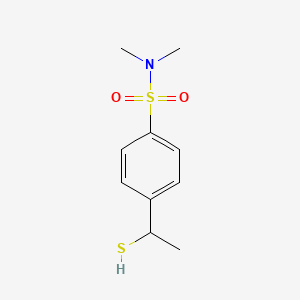![molecular formula C7H7F4I B13489188 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[111]pentane is a unique compound characterized by its bicyclic structure and the presence of iodine and tetrafluoroethyl groups This compound is part of the bicyclo[11
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of iodine and tetrafluoroethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific conditions such as the presence of radical initiators and controlled temperatures to ensure the desired substitution at the correct positions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, where the bicyclic structure can stabilize radical intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as halides, amines, and thiols can be used.
Radical Initiators: Radical reactions often require initiators like peroxides or azo compounds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., peroxides) and reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can lead to complex rearranged products.
Aplicaciones Científicas De Investigación
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through non-covalent interactions. The presence of iodine and tetrafluoroethyl groups allows for specific binding to target molecules, influencing their activity and stability. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane: Similar in structure but with an additional fluorine atom, offering different physicochemical properties.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Lacks the tetrafluoroethyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-iodoethane: A simpler compound with a single fluorinated ethyl group, used in different contexts.
Uniqueness
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane stands out due to its specific combination of iodine and tetrafluoroethyl groups, which confer unique reactivity and binding properties. Its bicyclic structure also provides a distinct spatial arrangement that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C7H7F4I |
|---|---|
Peso molecular |
294.03 g/mol |
Nombre IUPAC |
1-iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H7F4I/c8-4(9)7(10,11)5-1-6(12,2-5)3-5/h4H,1-3H2 |
Clave InChI |
COQUURPLVBACCG-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)




![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
